

A Technical Deep Dive into Early-Phase Clinical Trials of Milademetan Tosylate Hydrate

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Compound of Interest

Compound Name: *Milademetan tosylate hydrate*

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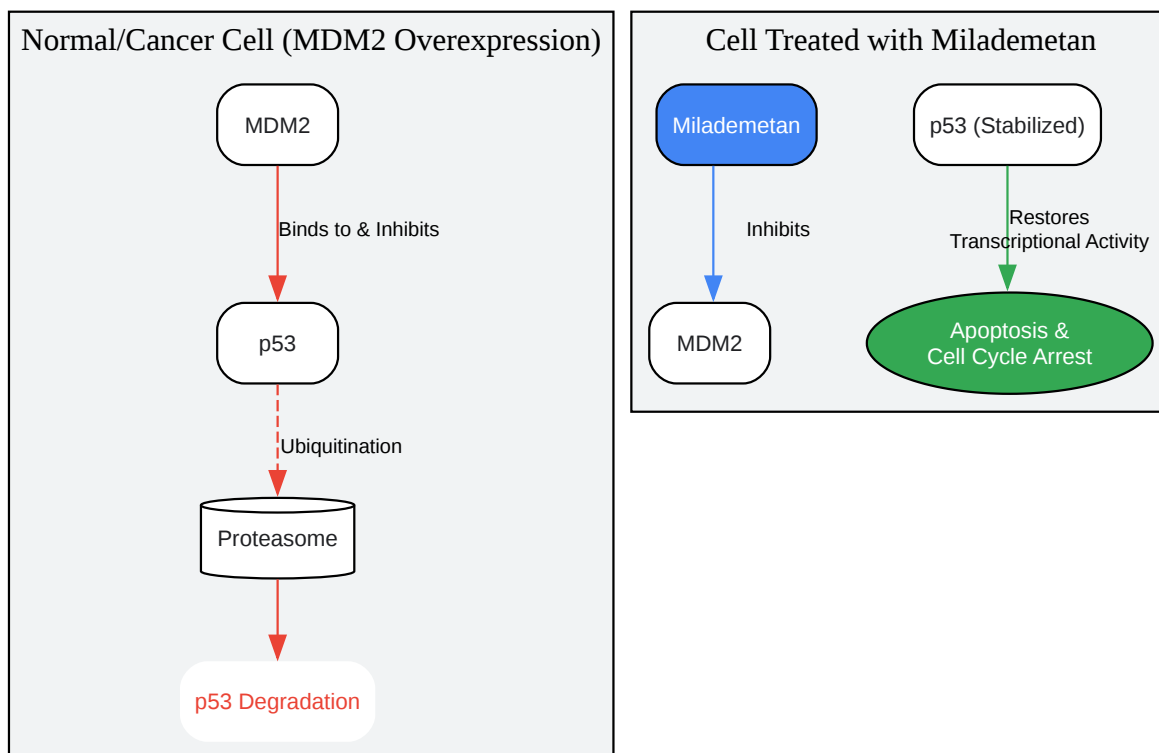
For Researchers, Scientists, and Drug Development Professionals

Introduction

Milademetan tosylate hydrate (also known as DS-3032b, RAIN-32) is an orally available, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.^[1]^[2] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan aims to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.^[2]^[3] This technical guide provides an in-depth overview of the early-phase clinical trials of Milademetan, focusing on quantitative data, experimental protocols, and the underlying signaling pathway.

Mechanism of Action: The MDM2-p53 Axis

In normal cells, MDM2 acts as a key negative regulator of p53 by binding to it and promoting its degradation via the proteasome.^[3]^[4] Many cancers exploit this mechanism by overexpressing MDM2, effectively neutralizing p53's tumor-suppressive functions even when the TP53 gene itself is not mutated.^[4] Milademetan is designed to intervene in this process. By binding to MDM2, it prevents the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.^[1]^[4] This reactivation of p53 signaling can induce apoptosis and inhibit tumor growth in malignant cells that retain wild-type p53.^[2]



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Caption: Milademetan's mechanism of action, inhibiting MDM2 to restore p53 function.

Early-Phase Clinical Trial Summary

Milademetan has been evaluated in several early-phase clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, lymphomas, and specifically, dedifferentiated liposarcoma (DDLPS), a tumor type often characterized by MDM2 amplification.[5][6]

Table 1: Key Phase I Clinical Trial Designs

Trial Identifier	Patient Population	Primary Objectives	Dosing Schedules Investigated	Key Findings
NCT01877382	Advanced solid tumors or lymphomas	Determine Recommended Phase II Dose (RP2D) and schedule, safety, tolerability	Extended/Continuous: Days 1-21 or 1-28 of a 28-day cycle. Intermittent : Days 1-7 or Days 1-3 & 15-17 of a 28-day cycle. [5] [6]	An intermittent schedule (260 mg once daily on Days 1-3 and 15-17 of a 28-day cycle) was identified as the RP2D, mitigating hematologic toxicities while maintaining efficacy. [5] [7]
JapicCTI-142693	Japanese patients with advanced solid tumors	Safety, tolerability, MTD, pharmacokinetics, RP2D	60 mg, 90 mg, or 120 mg once daily on Days 1-21 of a 28-day cycle. [2]	The RP2D was determined to be 90 mg on a 21/28-day schedule. The plasma concentrations of milademetan increased in a dose-dependent manner. [2]

Experimental Protocols

Patient Selection Criteria (General)

Inclusion criteria for these early-phase trials typically included:

- Patients with advanced, metastatic, or unresectable solid tumors or lymphomas who have failed standard therapies.[\[2\]](#)[\[6\]](#)

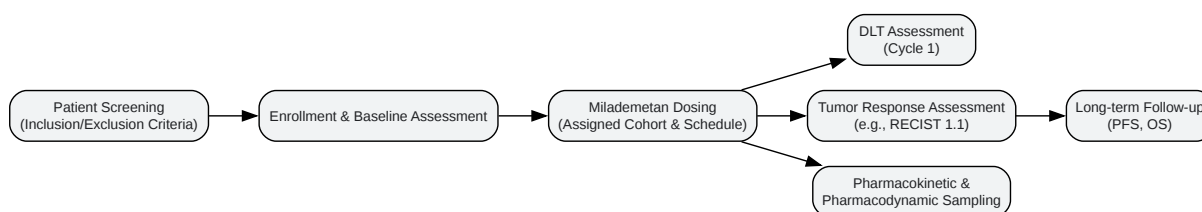
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]
- Adequate organ function, including bone marrow, renal, and hepatic function.[6]
- Confirmation of wild-type TP53 status was encouraged but not always mandatory for initial enrollment.[6]

Exclusion criteria often included:

- Prior treatment with an MDM2 inhibitor.
- Significant cardiovascular comorbidities.[8]
- Active brain metastases.

Dose Escalation and MTD Determination

A Bayesian logistic regression model was often used to guide dose escalation and determine the Maximum Tolerated Dose (MTD).[9] Dose-Limiting Toxicities (DLTs) were assessed, typically within the first cycle of treatment, to inform dose adjustments.[2]



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Caption: A generalized workflow for early-phase Milademetan clinical trials.

Efficacy and Safety Assessments

- Efficacy: Tumor responses were typically evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[10] Key efficacy endpoints included Objective

Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
[\[6\]](#)[\[9\]](#)

- Safety: Adverse events were monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[\[2\]](#)

Quantitative Data from Early-Phase Trials

Table 2: Safety Profile - Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Frequency (All Grades)	Frequency (Grade 3/4)	Notes
Nausea	72.2% [2]	-	Primarily in the Japanese Phase I study.
Thrombocytopenia	61.1% [2]	29.0% (across all cohorts, NCT01877382) [5]	A common on-target toxicity of MDM2 inhibitors. Intermittent dosing reduced Grade 3/4 rates to 15.0%. [5] [11]
Decreased Appetite	61.1% [2]	-	-
Anemia	50.0% [2]	13.1% (across all cohorts, NCT01877382) [5]	Grade 3/4 anemia was 0% at the RP2D with the intermittent schedule. [5]
Fatigue	50.0% [2]	-	-
Neutropenia	50.0% (WBC decreased) [2]	15.0% (across all cohorts, NCT01877382) [5]	Grade 3/4 neutropenia was 5.0% at the RP2D with the intermittent schedule. [5]

Table 3: Preliminary Efficacy Data (NCT01877382)

Patient Cohort	Number of Patients (N)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
All Cohorts	107	45.8% (95% CI, 36.1 to 55.7)[5]	4.0 months (95% CI, 3.4 to 5.7)[5]
Dedifferentiated Liposarcoma (DDLPS)	53	58.5% (95% CI, 44.1 to 71.9)[9]	7.2 months (95% CI, 3.8 to 10.1)[9]
DDLPS (Intermittent Schedule)	23	62.0% (95% CI, 35.4 to 84.8)[9]	7.4 months (95% CI, 2.7 to 14.6)[6]

Table 4: Pharmacokinetic Parameters of Milademetan

Parameter	Value (at RP2D: 260 mg, intermittent schedule)	Trial
Median Time to Maximum Serum Concentration (Tmax)	3.1 hours[6]	NCT01877382
Geometric Mean Maximum Serum Concentration (Cmax)	1,503 ng/mL[6]	NCT01877382
Geometric Mean Area Under the Curve (AUC0-24)	18,432 ng*h/mL[6]	NCT01877382
Geometric Mean Apparent Total Clearance	15.6 L/h[6]	NCT01877382
Terminal Elimination Half-life	10.0 hours[6]	NCT01877382

Conclusion and Future Directions

Early-phase clinical trials of **Milademetan tosylate hydrate** have established a manageable safety profile and demonstrated promising signs of antitumor activity, particularly in patients with MDM2-amplified tumors like dedifferentiated liposarcoma.[6][9] The identification of an intermittent dosing schedule that mitigates the on-target hematologic toxicities, such as thrombocytopenia, has been a crucial development.[5][7][11] These foundational studies have paved the way for later-stage trials, including a Phase 3 study in DDLPS (MANTRA) and a

Phase 2 basket trial in various solid tumors (MANTRA-2), to further evaluate the efficacy of this targeted therapy.[11][12][13] Future research will likely focus on combination strategies and the identification of biomarkers to refine patient selection and enhance clinical outcomes.[12]

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